![molecular formula C15H17NO3S B6503467 N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide CAS No. 1421490-96-1](/img/structure/B6503467.png)
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide
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Overview
Description
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide is a compound that features a thiophene ring, a hydroxypropyl group, and a methoxybenzamide moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide typically involves the condensation of 2-methoxybenzoic acid with 3-hydroxy-3-(thiophen-2-yl)propylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond . Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The amide bond can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 (potassium permanganate) under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or THF (tetrahydrofuran).
Substitution: Nucleophiles like NaOH (sodium hydroxide) or KOH (potassium hydroxide) in polar solvents.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The unique structural features of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide contribute to its biological activity. The thiophene ring enhances the compound's binding affinity to biological targets, while the hydroxy and methoxy groups improve its solubility and reactivity. The compound's mechanism of action typically involves:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic processes.
- Receptor Modulation : Interaction with receptors that regulate various physiological functions.
These interactions can lead to therapeutic effects in several areas, including anti-inflammatory and antimicrobial activities.
Scientific Research Applications
1. Medicinal Chemistry
this compound is being explored as a lead compound for drug development due to its potential therapeutic effects. Research indicates that it may exhibit:
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
2. Biological Studies
The compound is under investigation for its role as a bioactive molecule that can serve as a biochemical probe. Studies focus on:
- Binding Affinities : Assessing how well the compound binds to specific enzymes or receptors.
- Mechanistic Studies : Understanding how the compound modulates biochemical pathways, which can inform further modifications for enhanced efficacy.
3. Material Science
In addition to its biological applications, this compound is being utilized in the development of organic semiconductors and electronic materials due to the presence of the thiophene ring. Its unique electronic properties make it suitable for:
- Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Studies
Several studies have been conducted to evaluate the pharmacological potential of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives similar to this compound exhibited notable antimicrobial effects against various bacterial strains, supporting its potential application in treating infections.
- Anti-inflammatory Research : Investigations into related benzamide derivatives have indicated anti-inflammatory properties, suggesting that this compound may also possess similar effects.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the methoxybenzamide moiety can contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Benzamide Derivatives: Compounds like metoclopramide and sulpiride, which contain benzamide moieties, are used for their therapeutic effects.
Uniqueness
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide is unique due to its combination of a thiophene ring, hydroxypropyl group, and methoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H21NO4S, with a molecular weight of 321.41 g/mol. The compound features a thiophene ring, a hydroxypropyl group, and a methoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.
This compound is believed to exert its effects through interactions with specific enzymes and receptors. The thiophene ring enhances binding affinity to biological targets, while the hydroxy and methoxy groups may influence solubility and reactivity. The compound likely modulates various biochemical pathways, which can lead to therapeutic effects in several areas:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It could interact with receptors that regulate physiological functions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzamide derivatives demonstrated notable antimicrobial effects against various pathogens. For instance, derivatives showed varying degrees of inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. In vitro studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways . Molecular docking studies indicate strong interactions between these compounds and cancer-related targets, suggesting their potential as lead compounds in cancer therapy.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play critical roles in inflammatory responses .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Study : A series of benzamide derivatives were synthesized and tested for antimicrobial activity. One derivative exhibited significant inhibition against Candida albicans, indicating the potential of this class of compounds in treating fungal infections .
- Anticancer Research : In a study focused on the anticancer effects of thiophene-containing compounds, researchers found that certain derivatives led to reduced viability in breast cancer cell lines through apoptosis induction .
- Inflammation Model : In vivo studies demonstrated that related compounds reduced paw edema in rat models, suggesting their utility in treating inflammatory conditions .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-13-6-3-2-5-11(13)15(18)16-9-8-12(17)14-7-4-10-20-14/h2-7,10,12,17H,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMRXZPWSDONES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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